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5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

GSK3 inhibition neurodegenerative disease kinase selectivity

5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one (CAS 1134004-63-9; molecular formula C₆H₆N₄O; molecular weight 150.14) is a bicyclic heterocycle containing a pyrazole ring fused to a 7-oxo-1,6-dihydropyridine moiety, featuring a free 5-amino substituent. This compound serves as a versatile synthetic building block for the generation of bioactive multi-substituted pyrazolo[3,4-c]pyridin-7(6H)-ones, which have been reported as kinase inhibitors, soluble guanylyl cyclase (sGC) stimulators, and BET bromodomain inhibitors.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
Cat. No. B11922480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)C2=C1C=NN2)N
InChIInChI=1S/C6H6N4O/c7-4-1-3-2-8-10-5(3)6(11)9-4/h1-2H,(H,8,10)(H3,7,9,11)
InChIKeyCPOGIWDYJRBAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one Procurement: Core Scaffold Identity and CAS Verification


5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one (CAS 1134004-63-9; molecular formula C₆H₆N₄O; molecular weight 150.14) is a bicyclic heterocycle containing a pyrazole ring fused to a 7-oxo-1,6-dihydropyridine moiety, featuring a free 5-amino substituent . This compound serves as a versatile synthetic building block for the generation of bioactive multi-substituted pyrazolo[3,4-c]pyridin-7(6H)-ones, which have been reported as kinase inhibitors, soluble guanylyl cyclase (sGC) stimulators, and BET bromodomain inhibitors [1]. The scaffold is commercially available with certified purity ≥98% (NLT 98%), making it suitable for medicinal chemistry campaigns requiring a defined starting point for structure–activity relationship (SAR) exploration .

5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one Substitution Risks: Why N1-Alkylation or 7-Substitution Abolishes Kinase Activity


The pyrazolo[3,4-c]pyridin-7-one scaffold displays a stringent positional dependence for biological activity that precludes casual substitution. In a systematic kinase profiling study of substituted pyrazolo[3,4-c]pyridines, compounds retaining a free N1-H group showed potent GSK3α/β inhibition (IC₅₀ 0.4–1 µM), whereas the corresponding N1-alkylated (methyl or 4-methoxybenzyl) analogs were uniformly inactive across all kinases tested [1]. Similarly, 7-substituted derivatives bearing phenylamino or cyclohexylamino groups at position 7 showed no kinase inhibitory activity regardless of other decoration, while the corresponding 5-substituted analogs exhibited interesting and selective activity profiles [1]. These findings demonstrate that the specific substitution pattern embodied in the 5-amino-7-oxo scaffold — a free N1-H, a 7-lactam carbonyl, and a functionalizable 5-amino group — represents a non-interchangeable pharmacophoric arrangement. Purchasing a 1-alkylated, 7-substituted, or regioisomeric analog in lieu of this compound would foreclose access to the kinase-inhibitory and sGC-stimulatory chemotypes documented in the literature [1][2].

5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one Quantitative Differentiation Evidence: Comparator-Based Selection Rationale


N1-H Free Scaffold Enables Sub-Micromolar GSK3α/β Inhibition vs. Inactive N1-Alkylated Analogs

In a panel of 8 protein kinases, pyrazolo[3,4-c]pyridines bearing a free N1-H group (identical to the protonation state of 5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one) inhibited GSK3α/β with IC₅₀ values of 0.4–1 µM. Compound 14e, the most active analog in the series, exhibited an IC₅₀ of 0.4 µM against GSK3α/β while also inhibiting CLK1 (IC₅₀ 1.1 µM) and DYRK1A (IC₅₀ 4 µM) [1]. In contrast, all N1-methyl and N1-(4-methoxybenzyl) substituted analogs in the same study were inactive (IC₅₀ >10 µM) against the entire kinase panel [1]. The reference inhibitor 6-bromoindirubin-3′-oxime (6-BIO) showed GSK3α/β IC₅₀ of 0.014 µM but lacked the selectivity profile observed for the pyrazolo[3,4-c]pyridine scaffold [1].

GSK3 inhibition neurodegenerative disease kinase selectivity

5-Substitution Position Required for Kinase Activity vs. Inactive 7-Substituted Analogs

Within the pyrazolo[3,4-c]pyridine series, the position of substituents on the bicyclic core dictates kinase inhibitory activity. All 7-substituted analogs (bearing phenylamino or cyclohexylamino groups at C7) were inactive across all tested kinases (IC₅₀ >10 µM), irrespective of additional decoration at other positions [1]. By contrast, the 5-substituted analogs 14a–f exhibited IC₅₀ values ranging from 0.4 to 7 µM against GSK3α/β, CLK1, DYRK1A, and CDK5 [1]. The 5-amino group on the target compound provides a direct synthetic handle for regiospecific functionalization at the activity-permissive position, whereas 7-substituted or 7-amino isomers (e.g., 7-amino-1H-pyrazolo[3,4-c]pyridine) correspond to an activity-silent position.

regiospecific derivatization kinase SAR positional selectivity

1H-Pyrazolo[3,4-c]pyridin-7(6H)-one Core Validated as sGC Stimulator Scaffold with NO-Dependent cGMP Elevation

The 1H-pyrazolo[3,4-c]pyridin-7(6H)-one skeleton — the exact core structure of the target compound — has been validated as a direct heme-dependent sGC agonist scaffold. Three derivatives (14b, 15b, 16a) bearing the 7-oxo core with additional C3-pyrimidine and N6-alkyl modifications displayed characteristic sGC stimulator behavior: they strongly synergized with the NO donor sodium nitroprusside (SNP) to induce cGMP generation in A7r5 vascular smooth muscle cells, required a reduced heme moiety for activity, and elevated VASP phosphorylation at Ser239 [1]. Docking calculations on a cryo-EM structure of human sGC indicated that the 1H-pyrazolo[3,4-c]pyridin-7(6H)-one skeleton engages the binding region for known sGC stimulators, with either N6-H or N6-methyl groups enhancing binding affinity [1]. By contrast, related pyrazolo[3,4-c]pyridines lacking the 7-oxo group (fully aromatic), or bearing a 7-amino substituent, lack this key hydrogen-bonding lactam functionality.

soluble guanylyl cyclase cGMP signaling vasoprotection

Antiproliferative Activity of Pyrazolo[3,4-c]pyridine Class: IC₅₀ 3.0–16.0 µM Against Melanoma and Prostate Cancer Cell Lines

A series of 3,7-disubstituted pyrazolo[3,4-c]pyridines, synthesized from a 7-chloropyrazolo[3,4-c]pyridine intermediate analogous in core structure to the target compound, were evaluated against A2058 melanoma, DU145, and PC3 prostate cancer cell lines. The majority of 3-(3-fluorophenyl) derivatives exhibited antiproliferative IC₅₀ values in the range of 3.0–16.0 µM [1]. The most active derivative (12a, a 3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl) analog) induced S-phase cell cycle arrest in PC-3 cells, indicating a mechanism involving DNA synthesis inhibition [1]. In a separate study, 1,6-disubstituted 4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-7-one derivatives achieved IC₅₀ values as low as 0.16–0.40 µM against cancer cell lines [2]. By comparison, the 1H-pyrazolo[3,4-c]pyridine scaffold lacking the 7-one or bearing distinct substitution patterns shows variable but generally weaker or absent antiproliferative activity [1].

anticancer antiproliferative cell cycle arrest

BET Bromodomain Inhibitor Scaffold: Pyrazolo[3,4-c]pyridin-7-one Derivatives Achieve BRD4-BD1 IC₅₀ of 100 nM

The pyrazolo[3,4-c]pyridin-7(6H)-one scaffold is patented as a core structure for BET bromodomain protein inhibitors (BRD2, BRD3, BRD4, BRD-t), with demonstrated utility in cancer therapeutics [1]. A specific pyrazolo[3,4-c]pyridin-7-one derivative bearing additional C4-aryl and N6-methyl substituents exhibited a BRD4-BD1 IC₅₀ of 100 nM in a 384-well TR-FRET assay format [2]. In comparison, the structurally related 1H-pyrrolo[2,3-c]pyridin-7(6H)-one series, which replaces the pyrazole NH with a pyrrole CH, showed IC₅₀ values in a similar range (approximately 550 nM for representative compounds in the patent) [3]. The pyrazolo[3,4-c]pyridin-7-one scaffold distinguishes itself from the pyrrolo series by providing an additional hydrogen-bond donor (pyrazole N1-H/N2) that can engage the conserved asparagine residue in the bromodomain acetyl-lysine binding pocket [1].

BET bromodomain BRD4 inhibition epigenetic therapeutics

5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one High-Value Application Scenarios Derived from Quantitative Evidence


GSK3β-Selective Chemical Probe Development for Neurodegenerative Disease Research

The 5-amino scaffold provides the N1-H group essential for kinase inhibitory activity. Literature-derived SAR demonstrates that GSK3α/β inhibition with IC₅₀ values of 0.4–1 µM is achievable through 3-position functionalization while retaining the N1-H group [1]. The 5-amino handle permits installation of diverse C5 substituents (via acylation, sulfonylation, or reductive amination) to fine-tune selectivity against CLK1 and DYRK1A, which were co-inhibited by certain analogs in the reference series. This application scenario is distinct from N1-alkylated scaffolds, which are structurally incompatible with kinase inhibition.

sGC Stimulator Hit-to-Lead Optimization for Cardiovascular and Anti-inflammatory Indications

The 1H-pyrazolo[3,4-c]pyridin-7(6H)-one skeleton has been experimentally validated as an sGC stimulator chemotype, with derivatives synergizing with NO to elevate cGMP in vascular smooth muscle cells [2]. The 5-amino group offers a vector for introducing C5-pyrimidine or C5-aryl substituents, while the N1-H and 7-oxo groups provide the hydrogen-bonding network identified in cryo-EM docking studies. The NO-dependent mechanism may offer a differentiated safety profile compared to NO-independent sGC activators that can induce hypotension [2].

BET Bromodomain Inhibitor Library Synthesis Using the Pyrazolo Core Advantage

The pyrazolo[3,4-c]pyridin-7-one scaffold has established patent precedent as a BET inhibitor core, with a demonstrated BRD4-BD1 IC₅₀ of 100 nM for appropriately decorated derivatives [3]. The 5-amino group provides a synthetic handle for C5 elaboration, while the N1-H and N2 positions of the pyrazole ring offer additional hydrogen-bonding contacts with the bromodomain acetyl-lysine binding pocket that are absent in the pyrrolo[2,3-c]pyridin-7-one competitor series [3]. This scaffold is suitable for fragment-based or structure-guided BRD4 inhibitor campaigns.

Regiospecific Chemical Biology Probe Synthesis for Target Identification Studies

The orthogonal reactivity of the 5-amino group (nucleophilic) relative to the N1-H (acidic, pKa ~10–12) and 7-oxo (lactam carbonyl, electrophilic) positions allows sequential, regiospecific derivatization without protecting group manipulation [1]. This is in contrast to 7-amino-pyrazolo[3,4-c]pyridine isomers, where the amino group occupies the activity-silent position and the lactam carbonyl is absent. The 5-amino scaffold is therefore the preferred core for generating affinity chromatography probes or PROTAC conjugates directed at kinase or bromodomain targets that require functionalizable groups at the activity-permissive vector.

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